Izumenolide

Description

Properties

CAS No. |

76265-39-9 |

|---|---|

Molecular Formula |

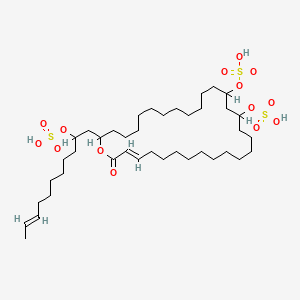

C40H74O14S3 |

Molecular Weight |

875.2 g/mol |

IUPAC Name |

[(E)-1-[(28E)-30-oxo-14,16-disulfooxy-1-oxacyclotriacont-28-en-2-yl]undec-9-en-2-yl] hydrogen sulfate |

InChI |

InChI=1S/C40H74O14S3/c1-2-3-4-5-14-20-25-30-37(52-55(42,43)44)34-36-29-24-19-15-11-9-12-17-22-27-32-39(54-57(48,49)50)35-38(53-56(45,46)47)31-26-21-16-10-7-6-8-13-18-23-28-33-40(41)51-36/h2-3,28,33,36-39H,4-27,29-32,34-35H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)/b3-2+,33-28+ |

InChI Key |

ZIKVIJYTFFPQEA-JPKODDBNSA-N |

SMILES |

CC=CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Isomeric SMILES |

C/C=C/CCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCC/C=C/C(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Canonical SMILES |

CC=CCCCCCCC(CC1CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Synonyms |

izumenolide |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Structural Elucidation Methodologies of Izumenolide

Microbial Source Identification and Fermentation Strategies for Izumenolide Production

The production of this compound is intrinsically linked to a specific subspecies of the genus Micromonospora, a group of bacteria known for producing a wide array of bioactive secondary metabolites. nih.govnih.gov

Isolation and Cultivation Techniques of this compound-Producing Microorganisms, e.g., Micromonospora chalcea subsp. izumensis

This compound is produced by the bacterium Micromonospora chalcea subsp. izumensis SC 11133. nih.govnii.ac.jp This microorganism belongs to the genus Micromonospora, which are Gram-positive, spore-forming, aerobic actinobacteria. nih.gov Members of this genus are typically found in soil and are recognized for their unique morphology, including the formation of single spores on short substrate hyphae and the production of carotenoid pigments that result in characteristically colored colonies. nih.govscispace.com

The isolation of Micromonospora species from their natural soil habitats requires specific techniques to separate them from other more abundant microorganisms. nih.gov Effective methods often involve pretreatment of soil samples. For instance, heat treatment of dried soil can reduce the number of nonfilamentous bacteria. nih.gov Another approach involves the use of chemical agents like phenol (B47542) to selectively inhibit the growth of other bacteria. nih.gov The use of selective media, sometimes supplemented with antibiotics like novobiocin, further aids in the isolation of Micromonospora strains. nih.gov Once isolated, these microorganisms can be cultivated on various nutrient-rich media, such as those containing starch, casein, or dextrose and asparagine, to support their growth and production of secondary metabolites. annualreviews.org

Optimization of Fermentation Conditions for Enhanced this compound Yields

To maximize the production of this compound, the fermentation conditions for Micromonospora chalcea subsp. izumensis must be carefully controlled and optimized. This optimization is a critical step in biotechnological production, aiming to increase the titer, productivity, and yield of the desired compound. isomerase.com Key parameters that are typically manipulated include the composition of the culture medium (carbon and nitrogen sources, phosphate (B84403) concentration), temperature, pH, dissolved oxygen levels, and agitation speed. isomerase.comresearchgate.netmdpi.com

The process of fermentation optimization often employs statistical methods like Response Surface Methodology (RSM). plos.orgpeerj.com This involves a series of experiments to identify the optimal levels of various factors that significantly influence the yield. For example, studies on other microbial fermentations have shown that adjusting variables such as glucose concentration, temperature, initial pH, and inoculum size can lead to a substantial increase in the production of bioactive metabolites. mdpi.complos.orgehemj.com While specific optimized conditions for this compound are proprietary, the general principles of fermentation optimization are applicable. The goal is to create an environment that maximizes the metabolic flux towards the biosynthesis of this compound while maintaining robust cell growth. google.com

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The purification of this compound from the fermentation broth involves a multi-step process that leverages its physicochemical properties. This process typically begins with extraction followed by advanced chromatographic techniques to achieve a high degree of purity.

Countercurrent Chromatography and Preparative HPLC Methodologies

Countercurrent Chromatography (CCC) is a powerful liquid-liquid separation technique that is particularly well-suited for the isolation of natural products like this compound. nih.govnih.gov Unlike traditional column chromatography, CCC utilizes two immiscible liquid phases without a solid support, which prevents the irreversible adsorption and degradation of sensitive compounds. springernature.comwikipedia.org This method offers high-resolution separation and allows for nearly complete recovery of the sample. nih.govspringernature.com The choice of the two-phase solvent system is crucial and can be tailored to optimize the separation of the target compound. nih.gov CCC can be scaled up from analytical to preparative and even industrial levels, making it a versatile tool for natural product isolation. researchgate.netmdpi.com

Following initial purification steps, Preparative High-Performance Liquid Chromatography (HPLC) is often employed for the final polishing of this compound. Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, aiming to isolate pure compounds for further analysis.

Solid-Phase Extraction and Liquid-Liquid Extraction Optimization

The initial step in isolating this compound from the fermentation broth involves extraction. One common method is liquid-liquid extraction. For this compound, this was achieved by extracting the acidified fermentation broth into butanol. nih.gov The compound was then back-extracted into water by adjusting the pH to neutrality. nih.gov This process takes advantage of the differential solubility of this compound in immiscible solvents at different pH values.

Solid-Phase Extraction (SPE) is another widely used technique for sample preparation and purification. sigmaaldrich.comwikipedia.org SPE involves passing a liquid sample through a solid sorbent material, which selectively retains the analyte or impurities based on their chemical properties. sigmaaldrich.comchromatographyonline.com The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the desired analyte. scharlab.comthermofisher.com This technique is highly selective and can be used to concentrate the analyte and remove interfering substances from the complex matrix of a fermentation broth. thermofisher.com

Sophisticated Spectroscopic and Spectrometric Methodologies for this compound Structural Analysis

The structural elucidation of macrolides like this compound heavily relies on a combination of analytical methods. mdpi.comnih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, providing extensive information about the molecular structure. mdpi.comnumberanalytics.com A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure. emerypharma.compitt.edu

Key Spectroscopic and Spectrometric Techniques for this compound's Structural Elucidation:

| Technique | Information Provided |

| ¹H-NMR (Proton NMR) | Provides information on the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (multiplicity and coupling constants). emerypharma.com |

| ¹³C-NMR (Carbon NMR) | Determines the number and types of carbon atoms in the molecule, including carbonyls, double bonds, and saturated carbons. emerypharma.compitt.edu |

| 2D NMR (COSY, HSQC, HMBC) | These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows proton-proton couplings. emerypharma.com HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. pitt.edu HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, which is crucial for assembling molecular fragments. emerypharma.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). institut-kuhlmann.de Fragmentation patterns can offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and sulfate (B86663) ester (S=O) groups, based on their characteristic absorption frequencies. institut-kuhlmann.de |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of conjugated systems or chromophores within the molecule. institut-kuhlmann.deijpsjournal.com |

Through the integrated analysis of data from these advanced techniques, the complete and unambiguous structure of this compound, a macrolide containing sulfate ester groups, was successfully elucidated. nih.gov

High-Resolution Mass Spectrometry Approaches for Molecular Formula Determination (Methodology focus)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of an unknown compound like this compound. msu.edulibretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high level of accuracy is crucial for distinguishing between different molecular formulas that may have the same nominal mass. msu.edubioanalysis-zone.com

The methodology relies on the fact that the exact mass of an isotope is not an integer value; for instance, the mass of ¹⁶O is 15.9949 amu, not 16. msu.edu By measuring the mass of the molecular ion with high precision, a very limited number of possible elemental compositions can be calculated. libretexts.org For this compound, HRMS was instrumental in establishing its molecular formula as C₄₀H₇₄O₁₄S₃. medchemexpress.com This formula was determined by comparing the experimentally measured exact mass with the theoretical masses calculated for potential elemental compositions. youtube.com Double-focusing high-resolution mass spectrometers are often employed for such analyses, as they can readily distinguish between ions with very similar masses. msu.edu

Table 1: Isotopic Masses of Relevant Elements

| Element | Isotope | Exact Mass (amu) |

| Carbon | ¹²C | 12.0000 |

| Hydrogen | ¹H | 1.0078 |

| Oxygen | ¹⁶O | 15.9949 |

| Nitrogen | ¹⁴N | 14.0031 |

| Sulfur | ³²S | 31.9721 |

| This table presents the precise atomic masses used in high-resolution mass spectrometry to calculate the exact mass of a molecule. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Carbon-Skeleton and Proton Connectivity Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the detailed structural framework of complex organic molecules like this compound. numberanalytics.comethz.ch Advanced NMR techniques, particularly two-dimensional (2D) methods, provide comprehensive information about the connectivity of atoms within a molecule. numberanalytics.com

For mapping the carbon skeleton and proton connectivity of this compound, a suite of advanced NMR experiments was employed. These likely included:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing out the proton networks within the molecule, revealing adjacent CH, CH₂, and CH₃ groups. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate the chemical shifts of protons directly to the carbons they are attached to. This provides a direct link between the proton and carbon skeletons. ipb.pt

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing valuable information about the types of carbon atoms present in the molecule. numberanalytics.comlibretexts.org

Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific structural fragment. ipb.pt

Through the careful analysis of the data from these and other advanced NMR experiments, the intricate connectivity of the carbon and proton atoms in this compound was meticulously mapped out. researchgate.net

Table 2: Common Advanced NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided |

| COSY | Identifies spin-coupled protons, revealing neighboring proton environments. numberanalytics.com |

| HSQC/HMQC | Correlates protons to their directly attached carbons. ipb.pt |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. ox.ac.uk |

| DEPT | Differentiates between CH, CH₂, and CH₃ carbon atoms. libretexts.org |

| TOCSY | Identifies all protons within a coupled spin system. ipb.pt |

| This interactive table summarizes the key information obtained from various advanced NMR experiments used in mapping the structure of complex molecules. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis (Methodology focus)

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a key method for identifying the functional groups present in a molecule. azooptics.com This technique is based on the principle that molecules vibrate at specific frequencies determined by their atomic masses, bond strengths, and geometry. azooptics.com When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes, leading to an IR spectrum. azooptics.com

The FT-IR spectrum of this compound would have been analyzed to identify characteristic absorption bands corresponding to its various functional groups. scispace.com For example:

O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl groups.

C-H stretching: Absorptions around 2850-3000 cm⁻¹ are characteristic of C-H bonds in alkyl chains. su.se

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ is indicative of a carbonyl group, such as in a lactone (cyclic ester). azooptics.com

S=O stretching: The presence of sulfate ester groups in this compound would be confirmed by characteristic strong absorption bands, typically in the 1350-1400 cm⁻¹ and 1175-1200 cm⁻¹ regions.

Raman spectroscopy provides complementary information to FT-IR. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. azooptics.com Therefore, nonpolar bonds, which are weak in an IR spectrum, can produce strong signals in a Raman spectrum. The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the functional groups present in this compound.

Circular Dichroism and Optical Rotatory Dispersion for Absolute Configuration Assignment Methodologies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules like this compound. slideshare.netmgcub.ac.in These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.net An ORD spectrum that shows both a peak and a trough near an absorption band is said to exhibit a "Cotton effect". pbsiddhartha.ac.in The sign of the Cotton effect (positive or negative) can be correlated with the absolute stereochemistry of the molecule. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.inlibretexts.org A CD spectrum will show positive or negative peaks at the wavelengths of absorption bands of the chromophores within the chiral molecule.

For this compound, the absolute configuration of its multiple stereocenters would have been investigated by analyzing its ORD and CD spectra. The observed Cotton effects in the ORD spectrum and the signs of the peaks in the CD spectrum, particularly those associated with the lactone carbonyl chromophore, would be compared to established rules and data from related compounds of known absolute configuration. libretexts.org This comparative analysis allows for the assignment of the three-dimensional arrangement of atoms in space for the this compound molecule.

X-ray Crystallography Applications for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is an experimental technique that provides the most definitive three-dimensional structure of a molecule in its crystalline solid state. wikipedia.orgnih.gov The method involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays are used to generate an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mpg.de

In the structural elucidation of this compound, obtaining a suitable single crystal of the natural product or a derivative is a critical first step. researchgate.netmpg.de Once a crystal is obtained, it is mounted in an X-ray diffractometer, and a diffraction dataset is collected. wikipedia.org The data is then processed to solve the crystal structure, which involves determining the arrangement of the molecules within the crystal lattice. wikipedia.org

The resulting three-dimensional model from X-ray crystallography provides unambiguous information about:

The molecular connectivity.

The bond lengths and angles.

The relative and absolute stereochemistry of all chiral centers.

The conformation of the macrolide ring in the solid state.

This detailed structural information is invaluable for confirming the structure determined by spectroscopic methods and provides a precise model for understanding its biological activity. researchgate.netwikipedia.org

Biosynthetic Pathways and Genetic Basis of Izumenolide Production

Identification of Primary Metabolic Precursors and Feeding Studies in Izumenolide Biogenesis

The biosynthesis of complex natural products like this compound begins with simple building blocks derived from primary metabolism. rsc.org These fundamental units, or primary metabolic precursors, are channeled from central metabolic pathways, such as glycolysis and the Krebs cycle, into the specialized machinery of secondary metabolism. nih.gov For polyketides, a major class of natural products to which this compound likely belongs, the primary precursors are typically short-chain acyl-Coenzyme A (CoA) thioesters. nih.govmdpi.com

While specific feeding studies on this compound biogenesis are not extensively detailed in the public domain, the general principles of polyketide biosynthesis allow for educated predictions. The carbon backbone of this compound is likely assembled from acetate (B1210297) and propionate (B1217596) units, supplied in the form of acetyl-CoA and propionyl-CoA, respectively. These are common extender units in the biosynthesis of many polyketides. nih.gov Feeding experiments using isotopically labeled precursors, such as ¹³C-labeled acetate or propionate, would be a definitive method to trace their incorporation into the this compound structure and precisely map the origin of each carbon atom.

| Predicted Precursor | Role in Biosynthesis | Originating Pathway |

| Acetyl-CoA | Starter or extender unit for the polyketide chain | Glycolysis, Fatty Acid Metabolism |

| Propionyl-CoA | Extender unit for the polyketide chain | Amino Acid Catabolism, Fatty Acid Oxidation |

| S-adenosyl methionine (SAM) | Methyl group donor for modifications | One-carbon metabolism |

| Malonyl-CoA | Common extender unit derived from acetyl-CoA | Fatty Acid Biosynthesis |

| Methylmalonyl-CoA | Extender unit derived from propionyl-CoA | Amino Acid Catabolism |

Elucidation of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Involvement in this compound Biosynthesis

The biosynthesis of this compound is primarily attributed to the action of Polyketide Synthases (PKSs). google.com PKSs are large, multifunctional enzymes that construct the carbon skeleton of polyketides through repeated condensation of small carboxylic acid units. wikipedia.orgplos.org The structure of this compound, with its long aliphatic chain and lactone ring, is characteristic of a polyketide-derived molecule.

While PKSs are central, the potential involvement of Non-Ribosomal Peptide Synthetases (NRPSs) cannot be entirely ruled out without a complete analysis of the biosynthetic gene cluster. NRPSs are another class of large, modular enzymes responsible for the synthesis of peptide-based natural products, often incorporating non-proteinogenic amino acids. rsc.orguzh.chnih.gov Hybrid PKS-NRPS pathways are common in microbial secondary metabolism, leading to the production of complex hybrid molecules. rsc.org However, based on its known structure, this compound appears to be predominantly of polyketide origin.

Type I PKSs, which are typically found in bacteria, are organized into modules, with each module being responsible for one cycle of polyketide chain extension. nih.govwikipedia.org Each module, in turn, is composed of several catalytic domains that carry out specific functions. wikipedia.org

A typical PKS module includes:

Acyltransferase (AT) domain: Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein. wikipedia.org

Acyl Carrier Protein (ACP) domain: A small protein that carries the growing polyketide chain and the extender units via a phosphopantetheine arm. wikipedia.org

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction, which elongates the polyketide chain. wikipedia.org

In addition to these core domains, modules can contain optional tailoring domains that modify the β-keto group formed after each condensation:

Ketoreductase (KR) domain: Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH) domain: Eliminates the hydroxyl group to form a double bond.

Enoylreductase (ER) domain: Reduces the double bond to a single bond.

The specific combination of these tailoring domains within each module determines the final structure of the polyketide backbone. The biosynthesis of this compound likely involves a series of PKS modules with a defined set of these domains to generate its specific pattern of hydroxyl groups and unsaturation. A final Thioesterase (TE) domain is responsible for releasing the completed polyketide chain, often through cyclization to form a lactone ring, as is present in this compound. google.comnih.gov

After the polyketide backbone is assembled and released by the PKS, it often undergoes further modifications by a series of "tailoring" enzymes. rsc.orgnih.govnih.gov These enzymes are typically encoded by genes located within the same biosynthetic gene cluster as the PKS genes. nih.gov For this compound, such tailoring reactions are crucial for its final structure and biological activity.

Key tailoring enzymes likely involved in this compound maturation include:

Hydroxylases: These enzymes, often belonging to the cytochrome P450 family or Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily, can introduce hydroxyl groups at specific positions on the polyketide chain. frontiersin.org

Methyltransferases: These enzymes use S-adenosyl methionine (SAM) as a methyl group donor to add methyl groups to the molecule.

Reductases: These enzymes can further reduce functional groups on the molecule.

Sulfotransferases: A key feature of this compound is the presence of sulfate (B86663) groups. Sulfotransferases are responsible for catalyzing the transfer of a sulfonate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the this compound precursor.

The precise sequence and action of these tailoring enzymes ultimately lead to the mature, biologically active this compound molecule. chemrxiv.orgresearchgate.net

Characterization of PKS Modules and Domains Relevant to this compound Assembly

Genetic Analysis of the this compound Biosynthetic Gene Cluster (BGC)

The blueprint for this compound biosynthesis is encoded in its biosynthetic gene cluster (BGC). nih.gov This is a contiguous region of DNA containing all the genes necessary for the production of the natural product, including the PKS genes, genes for tailoring enzymes, and often regulatory and transport genes. nih.govbiorxiv.org

The identification of the this compound BGC would typically begin with genome sequencing of the producing organism, Micromonospora chalcea subsp. izumensis. Once the genome sequence is obtained, bioinformatic tools are used for "genome mining". frontiersin.orgactinobase.orgnerc.ac.uk Programs like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and PRISM are specifically designed to identify BGCs within genomic data by searching for the characteristic sequences of key biosynthetic enzymes like PKSs and NRPSs. frontiersin.orgactinobase.org

These tools can predict the boundaries of the gene cluster and provide initial annotations for the genes within it based on sequence homology to known biosynthetic genes from other organisms. nerc.ac.uk The presence of a large Type I PKS gene or set of genes, along with genes for tailoring enzymes like hydroxylases and sulfotransferases, would be strong evidence for the identification of the this compound BGC. nih.govfrontiersin.orgjmicrobiol.or.kr

Once the this compound BGC is identified, the next step is to experimentally verify the function of the individual genes within the cluster. nih.govnih.govmdpi.comcardiff.ac.uk This is typically achieved through genetic manipulation of the producing organism.

Common techniques for functional characterization include:

Gene Knockout: A specific gene within the cluster is inactivated or deleted. The resulting mutant strain is then cultured, and its metabolic profile is analyzed. If the production of this compound is abolished or an intermediate accumulates, it confirms the role of the knocked-out gene in the biosynthetic pathway. mdpi.com

Heterologous Expression: The entire BGC or a subset of its genes is cloned and expressed in a different, well-characterized host organism that does not naturally produce this compound. biorxiv.org If the new host produces this compound or a related intermediate, it confirms the functionality of the cloned genes.

In Vitro Enzymatic Assays: Individual enzymes encoded by the BGC can be produced in a recombinant form and purified. Their specific catalytic activity can then be tested in a test tube with a proposed substrate to confirm their precise function.

Through a combination of these approaches, the role of each gene in the this compound BGC can be elucidated, providing a complete picture of its complex biosynthetic pathway. nih.govmdpi.com

Genomic Mining and Bioinformatics Approaches for BGC Identification

Regulation of this compound Biosynthesis and Gene Expression

The production of secondary metabolites like this compound by its native producer, Micromonospora chalcea subsp. izumensis, is a tightly regulated process. This control ensures that the energetically expensive synthesis of such compounds occurs at the appropriate time and under suitable conditions, often linked to specific developmental stages or environmental cues. The regulation is complex, involving control at both the genetic and physiological levels.

Transcriptional and Translational Control Mechanisms

The expression of genes within a biosynthetic gene cluster (BGC) is a primary control point for the production of natural products. khanacademy.org In bacteria, gene expression is fundamentally controlled by proteins that can either block or enhance the ability of RNA polymerase to transcribe a gene or a set of genes (operon). nih.gov While specific regulatory proteins for the this compound BGC have not been extensively characterized in the literature, the general principles of bacterial gene regulation provide a framework for understanding its control.

Gene expression can be managed through negative or positive control. nih.gov

Negative Control: This involves a repressor protein that binds to a specific DNA sequence (an operator) near the promoter of the BGC. This binding physically obstructs the RNA polymerase, preventing transcription. The synthesis of this compound would thus be 'off' until a specific small molecule (an inducer) binds to the repressor, causing it to detach from the DNA and allowing transcription to proceed.

Positive Control: This mechanism uses a transcriptional activator protein to turn genes 'on'. nih.gov These activators bind to DNA and help recruit RNA polymerase to the promoter, initiating transcription. nih.gov The activity of these activator proteins is often controlled by the presence or absence of signaling molecules that reflect the cell's metabolic state or environmental conditions. wikipedia.org

In many Actinomycetes, the BGCs for secondary metabolites contain their own regulatory genes. These pathway-specific regulators often respond to internal cellular signals or external environmental cues, coordinating the expression of the entire biosynthetic pathway. It is highly probable that the this compound BGC contains such regulatory genes that orchestrate its expression in response to specific triggers.

Environmental and Nutritional Factors Influencing this compound Production

Key influencing factors generally include:

Carbon Source: The type and concentration of the carbon source can significantly affect the yield of polyketides. Readily metabolized sugars may promote rapid growth but repress secondary metabolite production, while more complex carbohydrates can sometimes enhance yields.

Nitrogen Source: Nitrogen availability and form (e.g., nitrates, amino acids) are critical, as nitrogen is a key component of the enzymes and precursors required for biosynthesis.

Phosphate (B84403): Phosphate concentration is a well-known regulatory signal in Actinomycetes. High phosphate levels often support primary metabolism and growth while inhibiting the production of secondary metabolites like antibiotics.

Trace Elements: Minerals and trace elements serve as cofactors for many biosynthetic enzymes, and their absence can limit or halt production.

Physical Parameters: Factors such as pH, temperature, and aeration of the culture medium are crucial for optimal growth and metabolite synthesis. researchgate.net

| Factor | Influence on Biosynthesis | General Effect |

|---|---|---|

| Nutritional | Carbon Source | Affects precursor supply and can trigger catabolite repression. |

| Nitrogen Source | Crucial for enzyme synthesis and precursor pathways. | |

| Phosphate Levels | High concentrations often repress secondary metabolite production. | |

| Trace Minerals (e.g., Fe, Mn, Zn) | Serve as essential cofactors for biosynthetic enzymes. | |

| Environmental | pH | Affects enzyme stability and nutrient uptake. |

| Temperature | Influences growth rate and enzyme kinetics. | |

| Aeration (Oxygen Supply) | Essential for aerobic respiration and certain enzymatic reactions. |

Synthetic Biology and Metabolic Engineering Approaches for this compound Biosynthesis

Synthetic biology and metabolic engineering offer powerful tools to overcome the limitations of natural production, such as low yields or the silence of BGCs under laboratory conditions. ebsco.comnih.govwikipedia.orgrsc.organtheia.bio These approaches involve the deliberate design and modification of biological systems to produce desired compounds like this compound and its derivatives. ebsco.comrsc.orgnih.gov

Heterologous Expression of this compound BGCs

One of the most effective strategies in synthetic biology is the heterologous expression of a BGC. mdpi.comrsc.org This involves cloning the entire this compound BGC from its native producer, Micromonospora, and introducing it into a more tractable host organism. nih.gov This approach is particularly useful for BGCs that are not expressed (silent) under standard fermentation conditions or for native producers that are difficult to cultivate or genetically manipulate. researchgate.net

The typical workflow involves several key steps:

BGC Identification and Cloning: The this compound BGC is first identified within the genome of Micromonospora chalcea. The large size of PKS gene clusters often requires advanced cloning techniques, such as transformation-associated recombination (TAR) in yeast, to capture the entire pathway in a single vector. nih.gov

Host Selection: A suitable heterologous host is chosen. Ideal hosts have a well-understood genetic background, are easy to manipulate, grow quickly, and have a high capacity for producing secondary metabolites. researchgate.net Common hosts for Actinomycete BGCs include various Streptomyces species (e.g., S. coelicolor, S. albus) and sometimes Escherichia coli. researchgate.net

Pathway Refactoring and Optimization: Often, direct expression of the BGC results in low yields. Production can be significantly improved by optimizing codon usage for the new host, placing the genes under the control of strong, inducible promoters, and deleting competing metabolic pathways in the host organism. researchgate.netmdpi.com

| Host Organism | Key Advantages | Potential Challenges |

|---|---|---|

| Streptomyces coelicolor | Phylogenetically related to original producers, possesses necessary cofactors and precursors. | Slower growth, presence of endogenous competing pathways. |

| Streptomyces albus | Clean genetic background with fewer native secondary metabolite pathways. researchgate.net | Can still be slower to grow and manipulate than E. coli. |

| Escherichia coli | Rapid growth, well-established genetic tools, simple cultivation. mdpi.com | May lack necessary precursors or post-translational modification enzymes (e.g., phosphopantetheinyl transferases). |

| Saccharomyces cerevisiae (Yeast) | Eukaryotic host, powerful genetic tools, robust for industrial fermentation. nih.gov | Significant differences in gene expression machinery and metabolic context. |

Directed Evolution and Rational Design of Biosynthetic Enzymes for this compound Analogues

Beyond producing the natural form of this compound, metabolic engineering allows for the creation of novel analogues with potentially improved or different biological activities. This is achieved by altering the biosynthetic enzymes themselves, primarily the modules of the polyketide synthase (PKS). frontiersin.org Two main strategies are employed: directed evolution and rational design. biorxiv.orgnih.gov

Rational Design: This approach relies on a detailed understanding of the enzyme's structure and catalytic mechanism. nih.govyoutube.com Researchers use this knowledge to predict specific amino acid changes that will alter the enzyme's function in a desired way. nih.gov For the this compound PKS, this could involve:

Swapping an entire acyltransferase (AT) domain to incorporate a different extender unit into the polyketide backbone.

Mutating key residues in a ketoreductase (KR) domain to alter the stereochemistry of a hydroxyl group.

Modifying the thioesterase (TE) domain to change how the final chain is released, potentially altering ring size or linearization. nih.govnih.gov

Directed Evolution: This strategy mimics natural evolution in the laboratory on an accelerated timescale. nih.gov It does not require extensive prior knowledge of the enzyme's structure. biorxiv.org The process involves:

Diversification: Creating a large library of mutant genes using methods like error-prone PCR or DNA shuffling.

Selection/Screening: Developing a high-throughput screen to identify mutants that produce analogues with the desired properties.

Amplification: Iterating the process with the best-performing mutants to accumulate beneficial mutations. This approach has been successfully used to engineer PKS domains, such as the TE domain, to accept unnatural substrates and create novel macrocycles. nih.govnih.gov

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Rational Design | Knowledge-based modification of specific amino acid residues. nih.gov | Fast, requires fewer mutants, can achieve targeted changes. nih.gov | Requires detailed structural and mechanistic information, limited by current understanding. youtube.com |

| Directed Evolution | Iterative cycles of random mutagenesis and screening/selection. nih.gov | Does not require prior structural knowledge, can explore unexpected solutions. biorxiv.org | Requires a high-throughput screening method, can be labor-intensive, may not find desired activity. |

Total Chemical Synthesis and Derivatization Strategies for Izumenolide and Its Analogues

Retrosynthetic Analysis of the Izumenolide Skeleton

Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules like this compound. airitilibrary.comamazonaws.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to known and reliable chemical reactions. amazonaws.comslideshare.net For the this compound skeleton, a common retrosynthetic approach involves several key disconnections.

A primary disconnection is often made at the ester linkage of the macrolactone, simplifying the structure into a linear hydroxy acid precursor. snnu.edu.cn Further disconnection of the glycosidic bond separates the aglycone from the sugar moiety. The polyketide backbone of the aglycone is then typically broken down into smaller, more manageable fragments. This strategy allows for a convergent synthesis, where different fragments are prepared independently and then coupled together in the later stages. nih.gov

Key Retrosynthetic Disconnections for this compound:

| Disconnection Point | Resulting Precursors | Synthetic Strategy |

| Macrolactone Ester Bond | Seco-acid (linear hydroxy acid) | Macrolactonization |

| Glycosidic Linkage | Aglycone and Sugar Moiety | Glycosylation |

| Polyketide Chain | Smaller chiral fragments | Fragment coupling, aldol (B89426) reactions, etc. |

Key Synthetic Methodologies and Stereoselective Transformations in this compound Total Synthesis

The total synthesis of this compound necessitates the use of a diverse array of modern synthetic methods, with a particular emphasis on controlling the molecule's complex stereochemistry.

The formation of the large macrolactone ring is a critical and often challenging step in the total synthesis of this compound. Macrolactonization involves the intramolecular esterification of a linear hydroxy acid precursor. snnu.edu.cn The success of this cyclization is highly dependent on factors such as the concentration of the substrate (high dilution conditions are typically employed to favor intramolecular over intermolecular reactions), the choice of coupling reagent, and the conformation of the seco-acid.

Various methods have been developed for macrolactonization, often involving the activation of the carboxylic acid to make it more electrophilic. snnu.edu.cn

Common Macrolactonization Reagents:

| Reagent/Method | Description |

| Yamaguchi Macrolactonization | Employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes cyclization in the presence of DMAP. |

| Shiina Macrolactonization | Utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) as a dehydrating condensation agent. |

| Mitsunobu Reaction | Involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for intramolecular esterification. |

The selection of the appropriate lactonization strategy is crucial for achieving a high yield of the desired macrolactone.

The attachment of the sugar moiety to the aglycone is achieved through a glycosylation reaction. This reaction must be highly stereoselective to ensure the correct anomeric configuration of the glycosidic bond. The choice of glycosyl donor (the sugar part with a leaving group at the anomeric position) and glycosyl acceptor (the aglycone), as well as the reaction conditions, are critical for controlling the stereochemical outcome. Protecting groups on the sugar can also influence the stereoselectivity through neighboring group participation. nih.gov

The assembly of the polyketide chain often involves the coupling of smaller, pre-synthesized fragments. These fragment coupling reactions, such as aldol reactions, Wittig-type reactions, or transition-metal-catalyzed cross-coupling reactions, must also be carefully controlled to establish the correct stereochemistry at the newly formed carbon-carbon bonds. nih.gov

This compound possesses multiple chiral centers, and their precise spatial arrangement is essential for its biological activity. Asymmetric synthesis strategies are therefore central to any total synthesis effort. cutm.ac.in These approaches aim to create the desired stereoisomer in excess over its mirror image. bccollegeasansol.ac.in

Common strategies for establishing chirality include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as amino acids or sugars, which already contain some of the required stereocenters. bccollegeasansol.ac.iniipseries.org

Chiral Auxiliary-Mediated Reactions: Temporarily attaching a chiral auxiliary to an achiral substrate to direct the stereochemical course of a reaction. The auxiliary is then removed in a subsequent step. bccollegeasansol.ac.inscribd.com

Asymmetric Catalysis: Employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. iipseries.orgrsc.org This is often the most efficient approach. iipseries.org

These methods are applied throughout the synthesis to control the stereochemistry of each chiral center in the this compound molecule.

Stereocontrolled Glycosylation and Polyketide Fragment Coupling Reactions

Synthesis of this compound Derivatives and Structurally Related Analogues

The total synthesis of this compound opens the door to the preparation of derivatives and structurally related analogues. nih.gov By modifying the synthetic route, chemists can introduce structural changes at various positions of the molecule. mdpi.commdpi.com For example, different sugar moieties can be attached, the length and substitution pattern of the polyketide chain can be altered, or the macrolactone ring size can be varied.

The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies. nih.gov By comparing the biological activity of the natural product with that of its synthetic analogues, researchers can identify the key structural features responsible for its biological effects. nih.gov This information is invaluable for the design of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Modification of the Macrolactone Ring and Side Chainsfrontiersin.org

Strategic modifications to the macrolactone ring and the side chains of this compound are crucial for understanding structure-activity relationships (SAR). These studies help to pinpoint which parts of the molecule are essential for its biological effects.

Synthetic efforts have produced a variety of macrolactone analogues with different ring sizes, ranging from 12- to 16-membered rings. nih.gov These syntheses often employ ring-closing metathesis as a key step to form the large ring structure. nih.gov By evaluating these different-sized analogues, researchers can determine if the "natural" 14-membered ring of related macrolides is optimal for activity. nih.gov

Alterations to the side chains are also a key area of investigation. The synthesis of analogues with different polyene side chains allows for the study of how this part of the molecule interacts with its biological targets. rsc.org Modular synthesis strategies, which allow different side chain fragments to be attached to the macrolactone core, have proven effective for creating a library of diverse analogues. rsc.org For example, a flexible coupling strategy using hetero-bis-metallated alkenes has been used to create novel side chain analogues of the macrolide antibiotic etnangien. rsc.org Additionally, methods for creating side-chain to side-chain cyclized peptides have been developed, offering another route to novel structures. researchgate.net

| Compound Name Mentioned in Research |

| Etnangien |

| H-Tyr-d-Lys-Gly-Phe-Glu-NH2 |

| H-Tyr-Lys-Gly-Phe-Glu-NH2 |

| H-Tyr-d-Lys-Phe-Glu-NH2 |

| H-Tyr-d-Glu-Gly-Phe-Lys-NH2 |

| H-Tyr-d-Glu-Phe-Lys-NH2 |

| H-Tyr-d-Orn-Gly-Glu-NH2 |

| H-Tyr-d-Ala-Lys-Phe-Glu-NH2 |

Introduction of Chemical Tags and Probes for Mechanistic Studies

To investigate how this compound works inside a cell, scientists synthesize versions of the molecule that carry special chemical "tags" or "probes". These probes are essential tools for identifying the specific proteins that this compound interacts with, a process known as target identification. mdpi.comthermofisher.kr

A common and powerful technique is photoaffinity labeling (PAL). mdpi.comenamine.net This involves creating an this compound analogue that includes a photo-reactive group, such as a diazirine or benzophenone. mdpi.comenamine.net When this probe binds to its target protein inside a cell, it can be activated by UV light, causing it to form a permanent, covalent bond with the protein. mdpi.com The probe also typically includes a reporter tag, like biotin (B1667282) or a "clickable" alkyne group, which allows the tagged protein to be isolated and identified using techniques like mass spectrometry. frontiersin.orgnih.gov

The design of these probes is a modular process, combining three key parts: the ligand (the this compound structure), the reactive group (the photo-crosslinker), and the reporter tag. frontiersin.org This modularity simplifies the synthesis and allows for the creation of various probes to answer different biological questions. frontiersin.org For example, fluorescently labeled probes can be used to visualize where the compound localizes within a cell. mdpi.com The key challenge in designing these probes is to ensure that the addition of the tags does not significantly alter the molecule's original biological activity. mdpi.com

| Type of Chemical Probe | Description |

| Photoaffinity Probe | Contains a photo-reactive group (e.g., diazirine) that forms a covalent bond with a target protein upon UV light exposure, enabling target identification. mdpi.comenamine.net |

| Clickable Probe | Features a bioorthogonal handle (e.g., an alkyne or azide) that allows for the attachment of reporter tags like biotin or fluorophores via a click reaction. frontiersin.orgnih.gov |

| Fluorescent Probe | A molecule tagged with a fluorophore to allow for visualization of its localization within cells using fluorescence microscopy. mdpi.com |

| Affinity-Based Probe | A general term for probes that use the binding affinity of a ligand to its target for identification, often incorporating both a reactive group and a reporter tag. escholarship.org |

Chemoenzymatic Synthesis Approaches for this compound and its Precursorsnih.gov

Chemoenzymatic synthesis combines the power of traditional chemical reactions with the high selectivity of biological enzymes. nih.govresearchgate.net This hybrid approach is particularly useful for constructing complex and chiral molecules like this compound efficiently. nih.gov Enzymes, such as lipases, can perform specific reactions with high enantio- and regioselectivity under mild conditions, which is often difficult to achieve with purely chemical methods. nih.govscholaris.ca

A key application of this strategy in the synthesis of macrolides is the enzymatic resolution of precursor molecules. For instance, lipases are widely used to catalyze the esterification or hydrolysis of alcohol intermediates. mdpi.comnih.govresearchgate.net This allows for the separation of a racemic mixture into its individual enantiomers, providing a chirally pure building block for the rest of the synthesis. For example, the lipase (B570770) from Candida antarctica (often immobilized as Novozym® 435) is a robust and versatile biocatalyst used for creating ester bonds in organic solvents. scholaris.canih.gov

Molecular and Cellular Mechanisms of Izumenolide S Biological Activities

In Vitro Pharmacological Profiling and Cellular Assay Methodologies

The investigation of Izumenolide's biological effects at the cellular level relies on a suite of established in vitro assays. These methodologies are crucial for quantifying its inhibitory potential, assessing its impact on cell health, and understanding its influence on specific cellular pathways. In recent years, in vitro pharmacological profiling has become an essential tool in the early stages of drug discovery to identify any undesirable off-target activities that could impede the development of drug candidates. nih.gov

Enzyme Inhibition Kinetics and Binding Assays (e.g., IC50, Ki determination methodologies for β-lactamases)

A primary mechanism of action for this compound is the potent inhibition of β-lactamase enzymes, which are key contributors to bacterial resistance against β-lactam antibiotics. nih.govscispace.com The efficacy of this inhibition is quantified using enzyme inhibition kinetics.

A key parameter determined in these studies is the IC50 value , which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For this compound, the IC50 value against TEM-2 β-lactamase, a common enzyme found in Gram-negative bacteria, was determined to be a potent 0.01 µg/mL after a 10-minute preincubation period. nih.govmedchemexpress.com This corresponds to a molar ratio of 7.6 moles of this compound per mole of the enzyme. nih.gov

The initial interaction between this compound and TEM-2 β-lactamase demonstrates mixed-reaction kinetics, suggesting that its binding site may overlap with the enzyme's active center. nih.gov Further kinetic studies have revealed that this compound irreversibly inactivates TEM-2 β-lactamase through a biphasic reaction. nih.gov The presence of carbenicillin, a β-lactam antibiotic, offers partial protection against this inactivation, further supporting the notion of binding at or near the active site. nih.gov

The inhibition constant (Ki) is another critical parameter that provides a measure of the binding affinity between an inhibitor and an enzyme. mdpi.com Methodologies for determining Ki often involve analyzing reaction rates at various substrate and inhibitor concentrations.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | Parameter | Value | Reference |

| TEM-2 β-lactamase | IC50 | 0.01 µg/mL | nih.govmedchemexpress.com |

Cell-Based Viability, Proliferation, and Apoptosis Assays in Preclinical Models (e.g., against Gram-negative bacteria)

To understand the effects of this compound on bacterial cells, various cell-based assays are employed. These assays are critical for determining the compound's direct antibacterial activity and its ability to work in synergy with other antibiotics.

Cell Viability Assays are fundamental in assessing the health of cells after exposure to a compound. promega.de Common methods include:

Tetrazolium Reduction Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells. nih.gov In the presence of cellular reductases, tetrazolium salts are converted into colored formazan (B1609692) products, with the color intensity being proportional to the number of living cells. researchgate.net

Resazurin (B115843) Reduction Assays: Similar to tetrazolium assays, these measure metabolic activity through the reduction of resazurin to the fluorescent resorufin.

ATP Assays: These highly sensitive luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. promega.de

Live/Dead Staining: This method uses fluorescent dyes to differentiate between live and dead cells. For instance, calcein-AM can enter and stain live cells green, while membrane-impermeable dyes like propidium (B1200493) iodide or ethidium (B1194527) homodimer-1 stain dead cells red by binding to their DNA. thermofisher.com

This compound itself shows limited direct antibiotic activity against some Gram-negative bacteria. nih.gov However, its true potential lies in its synergistic effects. When used in combination with β-lactam antibiotics like ampicillin (B1664943) and cephaloridine (B1668813), this compound provides protection to these antibiotics against degradation by β-lactamase-producing bacteria. nih.gov The effectiveness of this protection can be limited by the permeability of this compound into the bacterial cells. nih.gov

Apoptosis Assays are used to determine if a compound induces programmed cell death. While more commonly associated with cancer research, understanding if a compound triggers bacterial apoptosis-like death can provide further mechanistic insights.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools for studying the regulation of gene expression and dissecting cellular signaling pathways. promega.esthermofisher.com These assays involve linking a regulatory element of interest, such as a promoter or response element, to a reporter gene that encodes an easily measurable protein like luciferase or β-galactosidase. thermofisher.comyoutube.com By monitoring the expression of the reporter gene, researchers can infer the activity of specific signaling pathways in response to a compound. promega.ro

In the context of this compound, reporter gene assays could be utilized to investigate its impact on bacterial signaling pathways that are involved in stress responses or the regulation of virulence factors. For example, a reporter construct could be designed with a promoter that is activated under specific stress conditions. If this compound modulates this pathway, a corresponding change in the reporter signal would be observed. These assays can be adapted for high-throughput screening to identify compounds that modulate specific biological processes. nih.gov

Identification and Characterization of Molecular Targets of this compound

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for guiding further drug development. unav.edu For this compound, while β-lactamases are a known target class, other potential interacting proteins may exist.

Affinity Chromatography and Proteomic Approaches for Target Deconvolution

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a specific molecule. creative-biolabs.comchromtech.com In this method, this compound would be chemically immobilized onto a solid support matrix, creating an "affinity bait". thermofisher.com A cellular lysate, containing a complex mixture of proteins, is then passed over this matrix. creative-biolabs.com Proteins that have a specific binding affinity for this compound will bind to the immobilized compound, while other proteins will wash away. thermofisher.com The bound proteins can then be eluted and identified using proteomic techniques like mass spectrometry. creative-biolabs.com This approach can help to "fish" for and identify the direct molecular targets of this compound within a cell. creative-biolabs.com

Proteomic approaches play a vital role in analyzing the proteins identified through affinity chromatography. By comparing the protein profiles of cells treated with and without this compound, researchers can identify changes in protein expression or post-translational modifications that may be downstream effects of the compound's activity.

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., SPR, ITC, MST)

Once potential molecular targets have been identified, biophysical techniques are employed to characterize the binding interaction in detail. reactionbiology.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. xantec.comnicoyalife.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a target protein that is immobilized on a sensor chip. xantec.comcsic.esreichertspr.com It provides real-time data on the association (kon) and dissociation (koff) rates of the interaction, from which the dissociation constant (KD), a measure of binding affinity, can be calculated. csic.es SPR is highly sensitive and can be used for a wide range of molecules. xantec.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur when two molecules interact. nicoyalife.comcsic.es By titrating a solution of this compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (the number of binding sites), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS). csic.es This provides a complete thermodynamic profile of the binding event. reactionbiology.com

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient. xantec.comnicoyalife.com This movement is dependent on the size, charge, and hydration shell of the molecule. reichertspr.com When a labeled target protein binds to this compound, these properties can change, leading to a change in its thermophoretic movement. nicoyalife.com By measuring this change at different ligand concentrations, the binding affinity can be determined. reichertspr.com

Table 2: Comparison of Biophysical Techniques for Ligand-Target Interaction Analysis

| Technique | Principle | Key Parameters Measured | Throughput | Labeling |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. reactionbiology.com | KD, kon, koff csic.es | Medium to High reactionbiology.com | Label-free reactionbiology.com |

| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding in solution. reactionbiology.com | KD, Stoichiometry, ΔH, ΔS csic.es | Low reactionbiology.com | Label-free reactionbiology.com |

| Microscale Thermophoresis (MST) | Measures changes in molecular movement in a temperature gradient upon binding. nicoyalife.com | KD xantec.com | Medium xantec.com | Typically requires fluorescent labeling of one partner. reichertspr.com |

Genetic and RNAi Screens for Target Validation

A typical workflow for target validation using these screens involves:

Primary Screen: A large-scale screen, often genome-wide, is performed to identify a broad set of potential gene targets (hits) that, when silenced, produce a phenotype of interest, such as increased or decreased cell viability in the presence of the compound. biocompare.com

Hit Confirmation and Validation: The initial hits are then subjected to more rigorous testing using different siRNA sequences or other genetic methods to rule out off-target effects. europeanpharmaceuticalreview.com

Pathway Analysis: Validated targets are often analyzed to understand the biological pathways they belong to, providing deeper insight into the compound's mechanism of action. europeanpharmaceuticalreview.com

Despite the utility of these methods, specific studies employing genetic or RNAi screens to validate the molecular targets of this compound have not been identified in the available literature.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Understanding how a compound affects intracellular signaling pathways is crucial for characterizing its mechanism of action. This involves investigating its impact on various cellular communication networks.

Protein phosphorylation, mediated by kinases, is a fundamental mechanism for regulating a vast array of cellular processes. thermofisher.com Kinase cascades, such as the Mitogen-Activated Protein (MAP) kinase pathway, are multi-tiered systems that amplify signals from the cell surface to the nucleus, leading to changes in gene expression and protein function. nih.govbio-rad-antibodies.com The reversible nature of phosphorylation allows for rapid cellular responses to stimuli. thermofisher.com The dysregulation of these pathways is often implicated in diseases like cancer, making them common targets for therapeutic intervention. bio-rad-antibodies.com Investigating a compound's effect on these cascades can reveal its influence on cell growth, differentiation, and survival. taylorandfrancis.com

Currently, there is no specific research available detailing the impact of this compound on particular kinase cascades or phosphorylation events.

The expression of genes into functional proteins is a tightly regulated, multi-step process that includes transcription, RNA processing, and translation. nih.govpressbooks.pub Cells can control which proteins are made by regulating any of these stages. nih.gov For instance, transcriptional control determines when and how often a gene is transcribed into messenger RNA (mRNA), while translational control selects which mRNAs are translated into proteins by ribosomes. ozbiosciences.comyoutube.com Bioactive compounds can modulate these pathways, leading to significant changes in the cellular proteome and function.

Specific studies detailing how this compound modulates gene expression or protein synthesis pathways are not found in the current scientific literature.

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, from signal transduction to the assembly of cellular machinery. promega.comresearchgate.net The disruption of these interactions is a promising therapeutic strategy. nih.gov Compounds that interfere with PPIs can block specific cellular functions or disrupt pathological processes. nih.govnih.gov Identifying whether a compound can inhibit or stabilize specific PPIs is a key step in understanding its molecular mechanism.

No published research was found that specifically investigates the ability of this compound to interfere with protein-protein interactions.

Modulation of Gene Expression and Protein Synthesis Pathways

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights of this compound

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. oncodesign-services.comcollaborativedrug.com By systematically modifying the structure of a compound and observing the resulting changes in its potency or target affinity, researchers can identify the key chemical features (pharmacophores) responsible for its effects. nih.govnih.gov

A critical aspect of SAR is correlating specific structural features of a molecule with its ability to bind to a particular molecular target. drugdiscoverynews.comnih.gov This involves identifying which parts of the molecule are essential for interaction with the target's binding site. drugdiscoverynews.com Computational methods, such as molecular docking and 3D-QSAR, are often employed to model these interactions and predict the binding affinity of new analogs. frontiersin.orgarxiv.org This knowledge is instrumental in rationally designing more potent and selective compounds. nih.gov

While the general principles of SAR are well-established, specific SAR studies detailing the correlation between this compound's structural features and its binding to a specific molecular target are not available in the public domain.

Impact of Stereochemistry on Biological Activity and Specificity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function, influencing everything from receptor binding to metabolic stability. solubilityofthings.commdpi.comnih.gov In the context of β-lactam compounds, stereochemistry can be the deciding factor between different types of activity. For instance, in some β-lactams, the R-stereochemistry is considered essential for β-lactamase inhibitory action, whereas the opposite S-stereochemistry is crucial for antifungal properties. semanticscholar.org While this compound is known for its structure-activity relationship as a β-lactamase inhibitor, specific studies detailing the biological activities of its individual stereoisomers are not extensively available in the current body of scientific literature. nih.govamazonaws.com The precise impact of this compound's chiral centers on its binding specificity and inhibitory potency remains an area requiring further detailed investigation. mdpi.comresearchgate.net

Investigational Studies of this compound in Disease Models (Preclinical, Mechanistic Focus)

Preclinical research, which involves studies in cellular and animal models, is fundamental to understanding a compound's potential therapeutic applications and mechanism of action before any human trials. fda.govals.netanr.fr For this compound, investigational studies have been centered on its mechanistic role as an inhibitor of bacterial enzymes.

In Vitro and Ex Vivo Models for Antimicrobial Activity and Resistance Mechanisms

This compound has been identified as a potent inhibitor of β-lactamase enzymes, which are a primary mechanism of antibiotic resistance in bacteria. nih.govutas.edu.au Its activity has been characterized primarily through in vitro models, which are experiments conducted in a controlled environment outside of a living organism, such as in test tubes or petri dishes. nih.govmdpi.comnih.gov

Research shows that this compound is particularly effective against β-lactamases produced by Gram-negative bacteria. nih.gov One of its key targets is the TEM-2 β-lactamase, an enzyme that degrades penicillin-based antibiotics. The inhibitory power of this compound against this enzyme is significant, with a reported I50 value—the concentration required to inhibit 50% of the enzyme's activity—of 0.01 µg/mL after a ten-minute preincubation period. nih.gov This corresponds to a molar ratio of approximately 7.6 molecules of this compound to one molecule of the enzyme. nih.gov

The mechanism of inhibition is complex; the initial interaction with the TEM-2 β-lactamase demonstrates mixed-reaction kinetics, which suggests that this compound may bind to a site that overlaps with the enzyme's active center. nih.gov Ultimately, this compound irreversibly inactivates the TEM-2 enzyme in a two-phase reaction. nih.gov The presence of carbenicillin, a β-lactam antibiotic, provides some protection to the enzyme, further supporting the idea that this compound interacts at or near the active site. nih.gov

While this compound itself possesses limited direct antibiotic activity, its strength lies in synergy. nih.gov In the presence of this compound, β-lactamase-producing bacteria become susceptible to antibiotics like ampicillin and cephaloridine. nih.gov However, the effectiveness of this protection is constrained by the compound's difficulty in penetrating the bacterial cell wall to reach the enzymes located within the periplasmic space. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound This table summarizes the key findings from in vitro studies on this compound's antimicrobial mechanism.

| Parameter | Finding | Source |

| Primary Target | β-lactamase enzymes (esp. from Gram-negative bacteria) | nih.gov |

| Specific Enzyme | TEM-2 β-lactamase | nih.gov |

| Inhibitory Conc. (I50) | 0.01 µg/mL (after 10 min preincubation) | nih.gov |

| Inhibition Type | Irreversible | nih.gov |

| Inhibition Kinetics | Mixed-reaction kinetics, biphasic inactivation | nih.gov |

| Synergistic Activity | Protects ampicillin and cephaloridine from degradation | nih.gov |

| Limitation | Poor permeability into bacterial cells | nih.gov |

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

Following a comprehensive review of scientific literature, no investigational studies were found that specifically evaluate the anti-inflammatory or immunomodulatory effects of this compound in cellular models. While other macrolide compounds have been noted for such properties, research on this compound has been confined to its role as a β-lactamase inhibitor.

Anticancer Mechanisms in Cancer Cell Lines (e.g., cell cycle arrest, autophagy induction)

A thorough search of published research reveals no studies dedicated to the investigation of this compound's potential anticancer mechanisms. There is no available data on its effects on cancer cell lines, including processes such as cell cycle arrest or the induction of autophagy. The scientific focus on this compound has not extended to the field of oncology.

Advanced Analytical, Computational, and Systems Biology Approaches in Izumenolide Research

Hyphenated Analytical Techniques for Metabolomics and Pharmacokinetics of Izumenolide in Research Models

Hyphenated analytical techniques, which couple separation techniques with detection methods, are indispensable for studying the metabolomics and pharmacokinetics of this compound. nih.govresearchgate.net These powerful tools allow for the sensitive and selective analysis of this compound and its metabolites within complex biological samples. nih.govzontal.ionih.gov The integration of different analytical platforms provides a more comprehensive understanding of the metabolic impact of this compound. nih.govnih.gov

LC-MS/MS and GC-MS for this compound Detection and Quantification in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques for the detection and quantification of this compound in various biological matrices. zontal.ionih.govcreative-proteomics.com LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound, offering high sensitivity and selectivity. zontal.ioshimadzu.comcreative-proteomics.com It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the identification and quantification of this compound and its metabolites even at low concentrations. nih.govconquerscientific.com

Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

| Sample Type | Polar, non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or those that can be derivatized) |

| Ionization | Soft ionization (e.g., ESI, APCI) | Hard ionization (e.g., EI) and soft ionization (e.g., CI) |

| Sensitivity | High, often reaching picogram to femtogram levels | High, particularly for volatile compounds |

| Selectivity | High, due to chromatographic separation and tandem MS | High, based on retention time and mass spectrum |

| Applications | Pharmacokinetic studies, quantification in biofluids, analysis of polar metabolites | Analysis of volatile organic compounds, fatty acids, and other non-polar metabolites |

| Sample Preparation | Often involves protein precipitation and solid-phase extraction | May require derivatization to increase volatility |

NMR-Based Metabolomics for Investigating Cellular Responses to this compound

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive approach to investigate the global metabolic response of cells to this compound. nih.govmdpi.com Unlike mass spectrometry-based methods, NMR requires minimal sample preparation and provides detailed structural information about metabolites. mdpi.com By analyzing the changes in the NMR profile of cellular extracts or even intact cells, researchers can identify which metabolic pathways are perturbed by this compound treatment. plos.orgnih.gov This technique is particularly useful for tracking the flow of isotopes through metabolic pathways (fluxomics) and for obtaining a snapshot of the entire metabolome. nih.govsoton.ac.uk

Recent advancements have enabled in-situ NMR observation of cell cultures, providing a time-resolved view of metabolic changes in response to stimuli like this compound. soton.ac.uk This allows for a more dynamic understanding of the cellular response, capturing both immediate and long-term metabolic reprogramming. plos.org

Crystallographic and Cryo-EM Studies of this compound-Bound Complexes

To understand the molecular basis of this compound's biological activity, it is crucial to determine its three-dimensional structure when bound to its protein targets. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. creative-biostructure.compeakproteins.com

Protein-Izumenolide Co-crystallization and Structure Determination

X-ray crystallography is a powerful technique for obtaining high-resolution structural information about protein-ligand complexes. tdx.cat The process begins with the co-crystallization of the target protein with this compound, which involves mixing the purified protein and the compound to form a stable complex that can then be crystallized. nih.govcreative-biostructure.com Obtaining high-quality crystals is often the most challenging step and may require extensive optimization of conditions. tdx.catunivr.it Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-Izumenolide complex. tdx.catnih.gov This provides a precise picture of how this compound binds to its target. nih.gov

Analysis of Binding Modes and Conformational Changes Induced by this compound

The high-resolution structures obtained from crystallography and cryo-EM reveal the specific interactions between this compound and its protein target, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. easychair.orgmdpi.com This information is critical for understanding the basis of the compound's affinity and specificity. Furthermore, these studies can reveal conformational changes in the protein that are induced upon this compound binding. nih.govnih.govelifesciences.org Such changes are often essential for the protein's function and can explain how this compound modulates its activity. easychair.orgelifesciences.org

Cryo-EM has emerged as a complementary and sometimes alternative technique to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. peakproteins.comucl.ac.uknih.gov Recent advances in cryo-EM have enabled the determination of near-atomic resolution structures of protein complexes in their native-like state. ucl.ac.ukbiorxiv.org

Table 2: Techniques for Structural Analysis of this compound-Protein Complexes

| Technique | Principle | Advantages | Limitations |

| X-ray Crystallography | X-ray diffraction from a crystalline sample | High resolution, well-established methods | Requires well-ordered crystals, can be time-consuming |

| Cryo-Electron Microscopy (Cryo-EM) | Electron imaging of frozen-hydrated particles | Can study large, flexible complexes without crystallization, provides information on conformational heterogeneity | Resolution can be lower than crystallography for smaller proteins, technically demanding |

Computational Chemistry and Molecular Modeling for this compound Studies

Computational approaches are integral to modern drug discovery and are extensively used in this compound research to complement experimental data. kallipos.grtarosdiscovery.comamazon.com These methods provide insights into the molecular properties of this compound and its interactions with biological targets at an atomic level. wiley.comanu.edu.au